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The table below synthesizes key quantitative findings from cost-effectiveness analyses and clinical trials,

comparing the 3D regimen with other contemporary direct-acting antiviral (DAA) regimens.

Regimen Reported SVR12 Incremental Cost-Effectiveness  Key Findings &
(Abbreviation) Rate (%) Ratio (ICER) Context

| Ombitasvir/Paritaprevir/r + Dasabuvir (3D) | 97% (model-based) [1] 100% in adolescents [2] |
Preferred strategy; cost-effective in 65-70% of simulations [3] | More cost-effective than SOF-LDV in
some analyses due to lower cost per dose, despite requiring more daily pills [3]. | | Sofesbuvir/Ledipasvir
(SOF-LDV) | >90% [3] | Dominated by 3D regimen in one VA model [3] | A highly effective, single-pill
regimen; cost-effectiveness was sensitive to price relative to 3D [3] [1]. | | Sofosbuvir/Simeprevir (SOF-
SMYV) | >90% [3] | Not the preferred strategy [3] [1] | An early interferon-free option, but later regimens
offered better efficacy/tolerability [3]. | | Pegylated Interferon/Ribavirin (PEG-RBYV) | Modest (historical
standard) | Least effective and cost-effective [1] | Prior standard of care; poorly tolerated with significant

side-effects [3]. |

Detailed Methodologies of Cited Analyses
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For reproducibility and critical appraisal, here are the experimental and modeling frameworks from the key

studies.

Markov Model for Cost-Effectiveness in VA Population [3]

¢ Objective: To identify the most cost-effective strategy for managing treatment-naive US Veterans with
genotype 1 HCV.

e Model Structure: A Markov state-transition model with a 1-year cycle length was developed. The
model simulated disease progression through health states (e.g., FO-F4 fibrosis, decompensated
cirrhosis, hepatocellular carcinoma, liver transplant, death).

e Cohort: The hypothetical cohort consisted of 60-year-old Veterans with a baseline distribution of
fibrosis stages. Patients could achieve Sustained Virological Response (SVR), halting disease
progression, or continue to progress.

e Perspective & Horizon: Analysis was conducted from the Veterans Health Administration
perspective over a lifetime horizon. Costs and quality-adjusted life years (QALYs) were discounted at
3% annually.

e Strategies Compared:

o Treat any patient with 3D or SOF-LDV.
o Treat only patients with advanced fibrosis (F3/F4) first.
o Treat with older regimens (SOF-SMV or SOF+PEG-RBV) for comparison.

e Outcome Measures: The primary outcome was the Incremental Cost-Effectiveness Ratio (ICER),
calculated as the additional cost per QALY gained.

Clinical Trial: ZIRCON Study in Adolescents [2]

¢ Objective: To evaluate the pharmacokinetics, safety, and efficacy of the 3D regimen in adolescents
(12-17 years) with HCV genotype 1 or 4.
¢ Study Design: An ongoing, open-label, multinational phase 2/3 study.
¢ Participants: Treatment-naive or interferon-experienced adolescents without cirrhosis or with
compensated cirrhosis.
¢ Intervention: Patients received open-label OBV/PTV/r (once daily) £ DSV (twice daily) £ weight-
based Ribavirin for 12 or 24 weeks, consistent with adult label indications.
e Endpoints:
o Primary Efficacy: SVR rate 12 weeks post-treatment (SVR12).
o Safety: Adverse events (AEs) and serious AEs.
o Pharmacokinetics: Drug exposures (AUC, Cmax, Ctrough) compared to adults.
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Key Contextual Factors for Interpretation

When evaluating this data, consider these factors that significantly influence cost-effectiveness and regimen

selection:

¢ Drug Pricing: The cost-effectiveness of the 3D regimen was highly sensitive to its price relative to
SOF-LDV [3]. The Veterans Health Administration found HCV treatments to be more cost-effective
due to its ability to negotiate lower drug costs [1].

o Treatment Simplification: Recent analyses highlight that simplifying the patient pathway—
reducing the number of pre-treatment tests and appointments—can be a more significant driver of
cost-effectiveness than the choice between modern DAA regimens, as it reduces delays and loss to
follow-up [4].

e Limitations of Older Models: The cited cost-effectiveness models [3] [1] noted limitations, including
the use of list prices that may not reflect final negotiated costs and SVR rates from clinical trials that
might not be replicated in real-world practice.

Model Structure for Cost-Effectiveness Analysis

The following diagram illustrates the core structure of the Markov model used in the primary cost-

effectiveness analysis, showing the possible health states and transitions that determine long-term outcomes.

Current Research Directions

While the 3D regimen was a landmark therapy, current research has evolved. Recent studies focus less on
comparing individual DAAs and more on system-level interventions and diagnostics, as the entire class of

pan-genotypic DAA regimens is highly effective.

o Simplified Care Pathways: A 2025 model suggests a "new paradigm" of drastically simplifying
testing and treatment steps is highly cost-effective, primarily by reducing patient drop-out [4].

¢ Optimizing Diagnosis: Another 2025 analysis evaluates "viral-first" testing strategies (e.g.,
concurrent antigen/antibody tests) to improve diagnosis rates and linkage to care, which is now a key
cost-effectiveness frontier [5].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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